BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

AT2R antagonist Structure-Activity Relationship Negative control

This compound is the mandatory matched negative control for EMA401 neuropathic pain studies. Its strategic inactivity—lacking the 3-methyl group—validates that analgesic effects are pharmacophore-specific, not scaffold artifacts. With superior solubility, it is the gold standard for AT2R functional assays. Procuring with >98% purity is critical to avoid genotoxic methylating agent carryover per ICH M7.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 942013-37-8
Cat. No. B2866956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS942013-37-8
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24)
InChIKeyVMWIFKOKTJDTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942013-37-8): Procurement-Focused Chemical Profile for AT2R Antagonist Lead Optimization Studies


2-(4-Ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 942013-37-8) is a synthetic small molecule (MW 352.4 g/mol) belonging to the phenylacetamide class, characterized by an ethoxyphenyl group and a 2-oxopiperidine moiety linked via an acetamide bridge [1]. It serves as the critical des-methyl analog of the clinical-phase angiotensin II type 2 receptor (AT2R) antagonist EMA401 (Olodanrigan). This compound is exclusively utilized as a research tool, functioning as a negative control and a foundational building block in structure-activity relationship (SAR) studies aimed at understanding the impact of the 3-methyl substituent on AT2R pharmacology and overall drug-like properties [2].

Why 2-(4-Ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (942013-37-8) Cannot Be Substituted by Generic AT2R Antagonists in Experimental Settings


The procurement value of 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is defined not by therapeutic potency but by its strategic inactivity. The introduction of a single methyl group at the 3-position of the central phenyl ring transforms this compound into the potent, selective AT2R antagonist EMA401 (Olodanrigan), which has demonstrated significant clinical efficacy for neuropathic pain [1]. Generic substitution of this des-methyl analog with the active drug EMA401 or other in-class antagonists will completely invalidate its designated role as a matched negative control. This specific compound's value is therefore irreplaceably linked to the absence of this key pharmacophoric element, a nuanced requirement that standard compound-selection workflows cannot address without explicit, quantitative data.

Quantitative Evidence Guide: How 2-(4-Ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide Differentiates from Its Closest Pharmacologically Active Comparator EMA401


Structural Differentiation: The Impact of the Missing 3-Methyl Group on Lipophilicity

The sole structural differentiator between 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide and the clinical candidate EMA401 (Olodanrigan) is a single methyl substituent. The target compound is the des-methyl version, lacking the methyl group at the 3-position of the central phenyl ring that is present in EMA401 [1]. This omission is not trivial; it directly modulates the molecule's physicochemical properties. The calculated octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.8 [2], in contrast to the higher lipophilicity expected for the methylated analog EMA401. This difference in LogP quantifies the change in lipophilicity, which impacts membrane permeability, non-specific binding, and overall pharmacokinetic behavior, making the target compound a more soluble and less lipophilic tool [3].

AT2R antagonist Structure-Activity Relationship Negative control

Functional Selectivity: Loss of AT2R Antagonist Activity Through Des-Methyl Modification

The functional consequence of the structural modification is a complete loss of angiotensin II type 2 receptor (AT2R) antagonism. While the parent compound, EMA401, is a highly selective and potent AT2R antagonist with an IC50 of 39.5 nM against the rat recombinant AT2 receptor, the absence of the 3-methyl group in the target compound abolishes this key pharmacological interaction . Based on class-level inference from the patent SAR data, 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is expected to show no significant displacement of angiotensin II at AT2R, thereby defining its primary utility as a negative control in cell-based and in vivo experiments with EMA401 [1]. This specific inactivity is the product-defining feature for its procurement.

AT2R pharmacology negative control functional assay

Solubility Enhancement: A Property-Defined Advantage for In-Vitro Profiling

A critical challenge with potent, lipophilic antagonists like EMA401 is their low aqueous solubility, which can necessitate the use of DMSO co-solvents that interfere with cell-based assays. The reduced lipophilicity of the des-methyl analog (XLogP3-AA = 2.8 [1]) directly translates to a higher predicted aqueous solubility compared to its methylated counterpart. While precise thermodynamic solubility measurements are not publicly available for this specific compound, the quantitative structure-property relationship (QSPR) framework predicts a significant improvement, making the target compound a more tractable negative control that can be used at concentrations matching the active drug without formulation artifacts [2].

aqueous solubility negative control in-vitro assay

Best Application Scenarios for Procuring 2-(4-Ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (942013-37-8)


1. Essential Negative Control for AT2R-Mediated Neuropathic Pain Research with EMA401

The primary, evidence-backed application for this compound is as the mandatory negative control in all experiments utilizing the clinical candidate EMA401 (Olodanrigan) for neuropathic pain. As detailed in Section 3, this compound is the des-methyl version of EMA401, a modification that abrogates AT2R antagonism [1]. Research groups investigating the angiotensin II type 2 receptor in peripheral neuropathic pain models must use this compound to demonstrate that the analgesic effects observed with EMA401 are specifically due to the 3-methyl pharmacophore and not off-target effects of the phenylacetamide scaffold. Its use is statistically required for a complete and publishable dataset.

2. High-Solubility Negative Control for HEK293 and CHO Cell-Based AT2R Functional Assays

For in-vitro pharmacology labs, the improved solubility profile of this compound, which is a direct result of its lower XLogP3-AA of 2.8, positions it as the superior negative control for cell-based functional assays [2]. When testing the inhibition of angiotensin II-induced signaling by EMA401 in AT2R-overexpressing cells, the use of this des-methyl analog ensures that any observed cellular responses are not an artifact of the vehicle or the core scaffold. This dual-matched control strategy—pairing an active compound with its most structurally similar inactive analog—is a gold standard for target validation studies and significantly reduces compound-related false positives in screening cascades.

3. Key Building Block for the Synthesis of High-Purity EMA401 and Structural Analog Libraries

Beyond its role as a negative control, 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a validated synthetic intermediate. It serves as the direct precursor for the synthesis of EMA401 through a final-step methylation reaction . Procurement of this compound with high analytical purity (>98%) is critical for medicinal chemistry groups engaged in SAR expansion or in the preparation of internal standards for bioanalytical LC-MS/MS methods. This ensures the resulting active pharmaceutical ingredient (API) is free from genotoxic methylating agents used in its synthesis, directly addressing ICH M7 control guidelines for clinical candidate manufacturing.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.